Kibdelin B
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Description
Kibdelin B is a natural product found in Kibdelosporangium aridum with data available.
Scientific Research Applications
Glycopeptide Antibiotics
Kibdelin B is identified as a significant component of a glycopeptide antibiotic complex isolated from Kibdelosporangium aridum subsp. largum. This complex, including this compound, is derived from mannosyl aglycon and exhibits structures different from other antibiotics in the series due to variations at the C-6 position of the amino sugar. These distinctions are crucial in the development of new antibiotics with unique properties (Folena-Wasserman et al., 1986).
Antibacterial Properties
Studies have shown that this compound and its related compounds possess significant antibacterial properties. These glycopeptides demonstrate effectiveness against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, and are considered for their potential in long-acting therapeutic applications (Shearer et al., 1986).
Anticancer Potential
This compound belongs to the kibdelone family, which has been identified as possessing potent and selective cytotoxicity against various human tumor cell lines. The unique structural aspects of kibdelones, including this compound, contribute to their efficacy in targeting cancer cells and present a promising area for the development of new anticancer drugs (Ratnayake et al., 2007).
Research in Synthetic Chemistry
There is significant interest in the synthetic chemistry community regarding this compound. Efforts to synthesize and evaluate its structural components reveal insights into the drug's pharmacological properties and potential modifications to enhance its efficacy (Sloman et al., 2011).
Broader Implications
Beyond its direct applications, this compound and its derivatives have implications in various fields such as genetic studies, disease research, and the understanding of specific cellular processes. These broader implications are evident in research exploring the genetic aspects of diseases and cellular mechanisms, where this compound's effects or structural components may provide valuable insights (Haggarty, 2007).
Properties
CAS No. |
103528-49-0 |
---|---|
Molecular Formula |
C82H86Cl4N8O29 |
Molecular Weight |
1789.4 g/mol |
IUPAC Name |
5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(9-methyldecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C82H86Cl4N8O29/c1-30(2)9-7-5-4-6-8-10-54(101)88-79-69(107)66(104)41(28-95)81(123-79)122-72-51-22-34-23-52(72)119-71-43(84)19-35(20-44(71)85)65(103)63-78(114)92-61(80(115)116)39-24-36(97)25-50(120-82-70(108)68(106)67(105)53(29-96)121-82)55(39)38-17-31(11-14-45(38)98)58(74(110)94-63)89-75(111)59(34)90-76(112)60-40-26-37(27-47(100)56(40)86)117-49-21-32(12-15-46(49)99)57(87-3)73(109)93-62(77(113)91-60)64(102)33-13-16-48(118-51)42(83)18-33/h11-27,30,41,53,57-70,79,81-82,87,95-100,102-108H,4-10,28-29H2,1-3H3,(H,88,101)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,109)(H,94,110)(H,115,116) |
InChI Key |
ZEWPEKFPIQQXCA-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Canonical SMILES |
CC(C)CCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Synonyms |
kibdelin B |
Origin of Product |
United States |
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